molecular formula C16H19NO8 B3438743 diethyl 2,2'-[[4-(2-nitrovinyl)-1,3-phenylene]bis(oxy)]diacetate

diethyl 2,2'-[[4-(2-nitrovinyl)-1,3-phenylene]bis(oxy)]diacetate

Cat. No.: B3438743
M. Wt: 353.32 g/mol
InChI Key: HRYDWTDZCFVFRH-BQYQJAHWSA-N
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Description

Diethyl 2,2’-[[4-(2-nitrovinyl)-1,3-phenylene]bis(oxy)]diacetate is a chemical compound with the molecular formula C16H19NO8 . It has an average mass of 353.324 Da and a monoisotopic mass of 353.111053 Da .


Synthesis Analysis

The synthesis of diethyl 2,2’-[[4-(2-nitrovinyl)-1,3-phenylene]bis(oxy)]diacetate has been reported using a multi-site phase-transfer catalyst and ultrasound irradiation in a solid-liquid condition . The reaction involves ethyl bromoacetate (EBA) with 1,3-dihydroxybenzene using a mild base potassium carbonate under ultrasonic irradiation . A small amount of water is added to the reaction system to avoid the hydration of the sodium salt of 1,3-dihydroxybenzene, the active intermediate, and extraction of water to the organic phase .


Molecular Structure Analysis

The molecular structure of diethyl 2,2’-[[4-(2-nitrovinyl)-1,3-phenylene]bis(oxy)]diacetate has been characterized by single crystal X-ray and studied by Hirshfeld surface analysis . The asymmetric unit contains one independent molecule, which is planar .


Chemical Reactions Analysis

The overall reaction of the synthesis of diethyl 2,2’-[[4-(2-nitrovinyl)-1,3-phenylene]bis(oxy)]diacetate is greatly enhanced with ultrasound irradiation and catalyzed by a multi-site phase-transfer catalyst . The reaction mechanism is proposed and verified by examining the experimental evidence .

Properties

IUPAC Name

ethyl 2-[3-(2-ethoxy-2-oxoethoxy)-4-[(E)-2-nitroethenyl]phenoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO8/c1-3-22-15(18)10-24-13-6-5-12(7-8-17(20)21)14(9-13)25-11-16(19)23-4-2/h5-9H,3-4,10-11H2,1-2H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYDWTDZCFVFRH-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC(=C(C=C1)C=C[N+](=O)[O-])OCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=CC(=C(C=C1)/C=C/[N+](=O)[O-])OCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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diethyl 2,2'-[[4-(2-nitrovinyl)-1,3-phenylene]bis(oxy)]diacetate
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